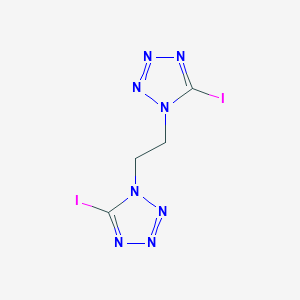
2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with 2-dodecylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The product is then purified through techniques like distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl benzoates or other derivatives.
Aplicaciones Científicas De Investigación
2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, its phenolic and ester groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Dodecylphenol: Shares the dodecylphenyl moiety but lacks the ester group.
3-Dodecyl-2-hydroxybenzoic acid: Contains the hydroxybenzoate structure but without the ester linkage to dodecylphenyl.
Dodecylbenzoate: Similar ester structure but with different alkyl chain lengths.
Uniqueness
2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate is unique due to its combination of long alkyl chains and ester linkage, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are important.
Propiedades
Número CAS |
164230-96-0 |
|---|---|
Fórmula molecular |
C37H58O3 |
Peso molecular |
550.9 g/mol |
Nombre IUPAC |
(2-dodecylphenyl) 3-dodecyl-2-hydroxybenzoate |
InChI |
InChI=1S/C37H58O3/c1-3-5-7-9-11-13-15-17-19-21-26-32-27-23-24-31-35(32)40-37(39)34-30-25-29-33(36(34)38)28-22-20-18-16-14-12-10-8-6-4-2/h23-25,27,29-31,38H,3-22,26,28H2,1-2H3 |
Clave InChI |
VVTDSKQWFJPRJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(C(=CC=C1)C(=O)OC2=CC=CC=C2CCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14283828.png)
![Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate](/img/structure/B14283835.png)

![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)



![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)
